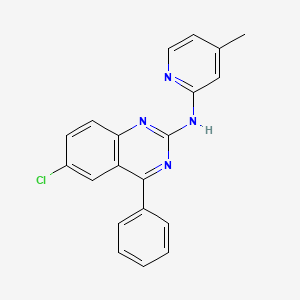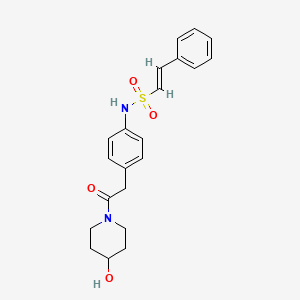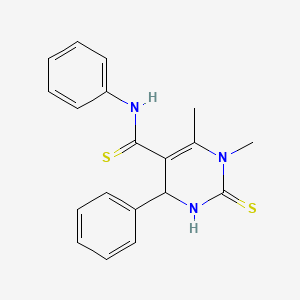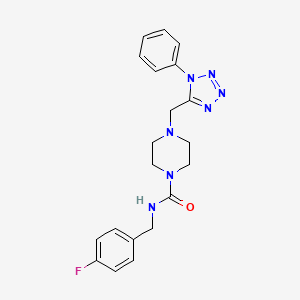
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, also known as CKI-7, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a member of the quinazoline family of compounds and has been shown to exhibit potent inhibitory activity against several kinases, making it a promising candidate for drug development.
Wirkmechanismus
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine acts as a potent inhibitor of several kinases, including CK1δ, CK1ε, and GSK-3β, by binding to the ATP-binding pocket of these enzymes and preventing their activation. This inhibition leads to the modulation of several cellular processes, including circadian rhythm regulation, Wnt signaling, and cell cycle progression.
Biochemical and Physiological Effects
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine has been shown to exhibit several biochemical and physiological effects, including the modulation of circadian rhythm regulation, Wnt signaling, and cell cycle progression. It has also been shown to induce apoptosis in cancer cells and exhibit neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine has several advantages for use in laboratory experiments, including its potent inhibitory activity against several kinases, its ability to modulate several cellular processes, and its potential therapeutic applications in various diseases. However, it also has several limitations, including its potential toxicity and off-target effects, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine, including the development of more potent and selective inhibitors of CK1δ, CK1ε, and GSK-3β, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action in various cellular processes. Additionally, the development of more efficient synthesis methods for 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine may also facilitate its use in laboratory experiments and drug development.
Synthesemethoden
The synthesis of 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine involves several steps, including the condensation of 4-phenyl-2-aminobenzoic acid with 4-methyl-2-pyridinylamine to form the intermediate 4-phenyl-2-(4-methyl-2-pyridinylamino)benzoic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 6-chloroquinazoline-2-amine to yield 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent inhibitory activity against several kinases, including CK1δ, CK1ε, and GSK-3β, which are involved in several cellular processes such as circadian rhythm regulation, Wnt signaling, and cell cycle progression.
Eigenschaften
IUPAC Name |
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c1-13-9-10-22-18(11-13)24-20-23-17-8-7-15(21)12-16(17)19(25-20)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRLFSMDJCRTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide](/img/structure/B2950021.png)

![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-3-(phenylsulfonyl)propanamide](/img/structure/B2950025.png)
![{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B2950026.png)
![4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2950028.png)
![1-[5-(5-{[4-(2-Furoyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]azepane](/img/structure/B2950029.png)


![[5-(2-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2950033.png)
![N-(1-cyanocyclohexyl)-2-[(7-fluoro-1-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetamide](/img/structure/B2950034.png)
![N-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)aniline](/img/structure/B2950035.png)

